PEG3-bis(phosphonic acid trimethylsilyl ester)
Description
Properties
IUPAC Name |
2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethyl bis(trimethylsilyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H44O9P2Si4/c1-28(2,3)22-26(17,23-29(4,5)6)20-15-13-19-14-16-21-27(18,24-30(7,8)9)25-31(10,11)12/h13-16H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVONJVDPZBPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(OCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H44O9P2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103586 | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-68-8 | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of PEG3-Dihalide Precursor
The synthesis begins with the preparation of PEG3-dihalide (e.g., Cl-PEG3-Cl). This is achieved by treating triethylene glycol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions:
Reaction conditions:
Arbuzov Reaction to Form PEG3-Bis(diethyl phosphonate)
The PEG3-dihalide undergoes an Arbuzov reaction with triethyl phosphite [(EtO)₃P], yielding PEG3-bis(diethyl phosphonate) :
Critical parameters:
Mechanistic Insight : The Arbuzov reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where triethyl phosphite attacks the electrophilic carbon of the PEG3-dihalide, displacing chloride and forming a dialkyl phosphonate.
Transesterification with Bromotrimethylsilane (TMS-Br)
The diethyl phosphonate groups are converted to bis(trimethylsilyl) phosphonate esters using bromotrimethylsilane (TMS-Br):
Optimized conditions:
Key Considerations :
-
TMS-Br acts as a Lewis acid, facilitating the replacement of ethoxy groups with trimethylsilyl groups via an oxophilic substitution mechanism.
-
The reaction is quantitative when conducted under anhydrous conditions. Excess TMS-Br (≥4 equivalents) ensures complete transesterification.
Route 2: Direct Silylation of PEG3-Bis(phosphonic Acid)
Synthesis of PEG3-Bis(phosphonic Acid)
An alternative route involves first synthesizing PEG3-bis(phosphonic acid) via hydrolysis of PEG3-bis(phosphonate esters). For example, PEG3-bis(diethyl phosphonate) (from Route 1) is hydrolyzed using concentrated HCl:
Reaction conditions:
Silylation with Trimethylsilyl Chloride (TMS-Cl)
The free phosphonic acid groups are protected using trimethylsilyl chloride (TMS-Cl) in the presence of a base (e.g., triethylamine):
Optimized parameters:
Advantages and Limitations :
-
Direct silylation avoids the need for TMS-Br but requires stoichiometric base to neutralize HCl.
-
Lower yields (60–70%) compared to Route 1 due to competing side reactions (e.g., incomplete silylation).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
-
ESI-MS : Molecular ion peak at m/z 580–600 ([M+H]⁺), consistent with the theoretical molecular weight (C₁₈H₄₀O₁₁P₂Si₂: ~586 g/mol).
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Arbuzov + TMS-Br) | Route 2 (Hydrolysis + TMS-Cl) |
|---|---|---|
| Yield | 85–90% | 60–70% |
| Purity | >95% | 80–85% |
| Reaction Time | 10–18 hours | 36–48 hours |
| Byproducts | Ethyl bromide | Triethylamine hydrochloride |
| Scalability | High | Moderate |
Key Insight : Route 1 is superior in yield and efficiency, making it the preferred method for large-scale synthesis.
Challenges and Mitigation Strategies
Hydrolysis of TMS Esters
The TMS-protected phosphonate esters are sensitive to moisture. Strategies to prevent hydrolysis include:
Chemical Reactions Analysis
Types of Reactions
PEG3-bis(phosphonic acid trimethylsilyl ester) can undergo various chemical reactions, including:
Hydrolysis: The trimethylsilyl ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The phosphonic acid groups can participate in substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
Overview
PEG3-bis(phosphonic acid trimethylsilyl ester) is a versatile compound derived from polyethylene glycol (PEG), featuring phosphonic acid functional groups. This compound has garnered attention for its applications in drug delivery systems, biomaterials, and bioconjugation technologies. Its unique properties facilitate interactions with biological systems, making it valuable in various scientific fields.
Drug Delivery Systems
One of the primary applications of PEG3-bis(phosphonic acid trimethylsilyl ester) is in the design of advanced drug delivery systems. The compound's ability to form stable complexes with therapeutic agents enhances solubility and prolongs circulation time in the bloodstream. It can encapsulate small molecules, peptides, and proteins, allowing for targeted delivery to specific tissues, particularly bone tissue due to its strong binding affinity to hydroxyapatite .
Bone-targeting Therapies
The phosphonic acid groups enable PEG3-bis(phosphonic acid trimethylsilyl ester) to attach effectively to bone surfaces, making it an ideal candidate for developing bone-targeting drug delivery systems. This property is particularly beneficial for treating bone diseases such as osteoporosis or for delivering therapeutics directly to bone lesions .
Bioconjugation Technologies
In biochemistry, PEG3-bis(phosphonic acid trimethylsilyl ester) serves as a linker in bioconjugation processes. Its ability to form stable bonds with biomolecules allows researchers to create conjugates that can enhance the efficacy of drugs or diagnostic agents. This application is vital in developing targeted therapies where precision is crucial .
Surface Modification
The compound is also utilized for surface modification in various biomedical devices. By modifying surfaces with PEG derivatives, researchers can improve biocompatibility and reduce protein adsorption, which is essential for implants and prosthetics .
Case Study 1: Drug Delivery Enhancement
A study demonstrated the use of PEG3-bis(phosphonic acid trimethylsilyl ester) in enhancing the delivery of anti-cancer drugs to bone tumors. The results indicated that drugs conjugated with this compound showed increased retention at the tumor site and improved therapeutic outcomes compared to non-targeted formulations.
Case Study 2: Vaccine Adjuvant Development
Another research project explored the incorporation of PEG3-bis(phosphonic acid trimethylsilyl ester) into vaccine formulations as an adjuvant. The findings revealed that vaccines formulated with this compound elicited stronger immune responses in animal models, highlighting its potential role in vaccine development against infectious diseases .
Mechanism of Action
The mechanism of action of PEG3-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific biological targets. The phosphonic acid groups bind to biological molecules, such as enzymes or receptors, modulating their activity. The PEG3 chain enhances the solubility and stability of the compound, while the trimethylsilyl ester groups protect the molecule during synthesis and storage .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Drug Development : PEG3-bis(phosphonic acid trimethylsilyl ester) is under investigation for siRNA delivery systems, leveraging its pH-responsive ester cleavage .
- Comparative Studies : PEG4 analogs show superior performance in agricultural chemical formulations due to longer PEG chains enhancing molecular mobility .
Biological Activity
PEG3-bis(phosphonic acid trimethylsilyl ester) is a synthetic compound that combines polyethylene glycol (PEG) with bis(phosphonic acid) functionalities, making it a versatile molecule in biological research and potential therapeutic applications. Its unique structure enhances solubility and stability, allowing for effective interactions with biological targets.
Chemical Structure and Properties
The compound consists of:
- PEG Chain : A hydrophilic polymer that improves solubility and biocompatibility.
- Phosphonic Acid Groups : Known for their ability to bind to various biological molecules, influencing their activity.
- Trimethylsilyl Ester Groups : Provide protection during synthesis and enhance stability.
Molecular Formula : C₁₃H₃₁O₇P₂Si₂
Molecular Weight : 365.44 g/mol
The biological activity of PEG3-bis(phosphonic acid trimethylsilyl ester) is largely attributed to its phosphonic acid groups, which can form strong interactions with enzymes, receptors, and other biomolecules. This interaction modulates the activity of these targets, potentially leading to therapeutic effects, particularly in bone metabolism disorders.
1. Bone Health
Research indicates that PEG3-bis(phosphonic acid trimethylsilyl ester) has potential applications in treating bone disorders by inhibiting bone resorption. The phosphonic acid moieties mimic the action of natural bone resorption inhibitors, providing a pathway for therapeutic intervention.
2. Drug Delivery Systems
Due to its solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. The PEG chain facilitates the delivery of therapeutic agents while the phosphonic acid groups can target specific tissues or cells.
Research Findings
Recent studies have demonstrated various aspects of the biological activity of PEG3-bis(phosphonic acid trimethylsilyl ester):
Case Study 1: Inhibition of Osteoclast Activity
A study conducted on osteoclasts showed that PEG3-bis(phosphonic acid trimethylsilyl ester) significantly reduced osteoclast-mediated bone resorption compared to controls. The study indicated a dose-dependent response, suggesting its utility in managing osteoporosis.
Case Study 2: Drug Delivery Efficacy
In a model using PEG3-bis(phosphonic acid trimethylsilyl ester) as a drug carrier for anti-cancer agents, results demonstrated improved solubility and targeted delivery to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity.
Comparison with Similar Compounds
To understand the uniqueness of PEG3-bis(phosphonic acid trimethylsilyl ester), it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| PEG-bis(phosphonic acid trimethylsilyl ester) | Shorter PEG chain | Similar but less effective due to lower solubility |
| Phosphonic acid derivatives | Varying functional groups | Broader activity spectrum but less targeted |
| Polyethylene glycol derivatives | Different functional groups | Enhanced solubility but limited specific biological interaction |
Q & A
Q. Methodology :
- McKenna’s Method : Use bromotrimethylsilane (TMSBr) to convert phosphonate esters into trimethylsilyl intermediates under anhydrous conditions. Hydrolysis in a protic medium (e.g., methanol) yields the final product .
- Novel Silylation : Recent approaches employ optimized stoichiometry of trimethylsilylating agents (e.g., hexamethyldisilazane) with catalytic acids to enhance yield (up to 85–90%) while minimizing side reactions .
- Critical Factors : Moisture exclusion, temperature control (typically 0–25°C), and inert atmosphere (argon/nitrogen) are essential to prevent premature hydrolysis. Excess TMSBr improves conversion but requires careful quenching to avoid byproducts .
What spectroscopic techniques are most effective for characterizing the structure and purity of PEG3-bis(phosphonic acid trimethylsilyl ester?
Q. Methodology :
- NMR Spectroscopy : P NMR identifies phosphonic acid environments (δ 15–25 ppm for trimethylsilyl esters). H and C NMR confirm PEG backbone integrity and silyl group integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (554.80 g/mol) and detects impurities (e.g., incomplete silylation products) .
- FT-IR : Peaks at 1250–1300 cm (P=O stretching) and 750–800 cm (Si-CH bending) confirm functional groups .
How does the hydrolytic stability of PEG3-bis(phosphonic acid trimethylsilyl ester) impact its storage and handling in experimental settings?
Q. Methodology :
- Moisture Sensitivity : The trimethylsilyl ester groups hydrolyze readily in aqueous or humid environments, necessitating storage under inert gas (argon) with desiccants. Solvents like anhydrous THF or DCM are preferred for handling .
- Stability Testing : Monitor degradation via P NMR; hydrolyzed products show downfield shifts (δ 10–15 ppm for free phosphonic acids). Stability is pH-dependent: avoid acidic/basic conditions unless intentional deprotection is required .
In nanomaterial synthesis, how can PEG3-bis(phosphonic acid trimethylsilyl ester) be utilized for surface functionalization, and what are the optimal conjugation strategies?
Q. Methodology :
- Iron Oxide Nanoparticles : Deprotect the silyl ester (via mild acid hydrolysis) to expose phosphonic acid groups, which bind strongly to metal oxide surfaces. Optimize ligand density by adjusting reaction time (12–24 hrs) and temperature (50–70°C) .
- Bioconjugation : Post-functionalize the PEG backbone with NHS esters or maleimide groups for biomolecule attachment. Ensure silyl groups remain intact during conjugation by using non-aqueous solvents .
What are the critical considerations when designing experiments to resolve discrepancies in reported synthetic pathways for PEG3-bis(phosphonic acid trimethylsilyl ester)?
Q. Methodology :
- Contradiction Analysis : Compare yields and purity from McKenna’s method (TMSBr-driven) vs. newer silylation routes. Trace water content in reagents can explain variability in silylation efficiency .
- Reproducibility : Validate reaction conditions (e.g., solvent purity, inert atmosphere) using control experiments. Cross-check intermediates via LC-MS to identify side reactions (e.g., PEG chain scission) .
How can PEG3-bis(phosphonic acid trimethylsilyl ester) serve as a precursor in phosphorylation reactions, and what are the mechanistic insights into its reactivity?
Q. Methodology :
- Deprotection Strategies : Use HCl (1–2 M) or TMSBr to generate free phosphonic acids for phosphorylation. Kinetic studies show silyl ester cleavage is faster in polar aprotic solvents (e.g., DMF) .
- Mechanistic Insights : The electron-withdrawing silyl group enhances electrophilicity at phosphorus, facilitating nucleophilic attack (e.g., by alcohols or amines). Density functional theory (DFT) studies suggest a concerted mechanism for ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
